molecular formula C8H15NO6 B15142348 N-Acetyl-D-glucosamine-13C2,15N

N-Acetyl-D-glucosamine-13C2,15N

Cat. No.: B15142348
M. Wt: 224.19 g/mol
InChI Key: MBLBDJOUHNCFQT-LUDCEGFUSA-N
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Description

Contextual Significance of N-Acetyl-D-glucosamine in Biological Systems

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide derivative of glucose that is integral to numerous biological processes across all domains of life. chemicalbook.comwikipedia.org It serves as a crucial building block for complex polysaccharides and glycoconjugates. In bacteria, GlcNAc is a key component of peptidoglycan, the polymer that forms the cell wall. wikipedia.org In fungi, it is the monomeric unit of chitin (B13524), a primary component of their cell walls, while in arthropods, chitin forms their hard exoskeletons. wikipedia.org

Within mammals, GlcNAc is a vital precursor for the synthesis of glycoproteins, proteoglycans, glycolipids, and glycosaminoglycans (GAGs) like hyaluronic acid and keratan (B14152107) sulfate. casi.orgdrugbank.com These molecules are essential components of the extracellular matrix, connective tissues, and cell surfaces, playing roles in tissue structure, cell signaling, and lubrication. chemicalbook.comcasi.orgdrugbank.com

Furthermore, GlcNAc is the central molecule in the hexosamine biosynthetic pathway (HBP). nih.govfrontiersin.org This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov UDP-GlcNAc is the activated sugar nucleotide used for protein N-glycosylation in the endoplasmic reticulum and for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. wikipedia.orgnih.gov O-GlcNAcylation is a key regulatory mechanism, akin to phosphorylation, that modulates protein activity, cell cycle progression, and responses to cellular stress and nutrients. chemicalbook.comwikipedia.orgnih.gov Given its central role, dysregulation of the HBP and GlcNAc metabolism is implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders. nih.govmdpi.comyoutube.com

Rationale for ¹³C and ¹⁵N Isotopic Enrichment in N-Acetyl-D-glucosamine

The strategic placement of stable isotopes within N-Acetyl-D-glucosamine provides a sophisticated tool for dissecting its complex metabolic roles. The use of both ¹³C and ¹⁵N in the same molecule offers distinct advantages for tracing its journey through interconnected metabolic pathways.

Dual labeling with ¹³C and ¹⁵N significantly enhances the resolution of metabolic tracing studies. When a molecule like GlcNAc enters a cell, it can be broken down, and its constituent atoms can be shunted into various pathways. For instance, the carbon skeleton can enter glycolysis, while the nitrogen atom can be used in amino acid synthesis.

Using a dual-labeled tracer allows researchers to simultaneously follow the fate of both the carbon and nitrogen atoms. This is particularly powerful for studying pathways where carbon and nitrogen metabolism intersect, such as the hexosamine biosynthetic pathway. By monitoring the ratio of ¹³C to ¹⁵N in downstream metabolites, scientists can gain a more complete picture of metabolic flux and pathway utilization. This approach helps to distinguish between the direct incorporation of the entire labeled molecule and the incorporation of its fragmented parts, providing a level of detail that is unattainable with single-isotope labeling.

The specific labeling pattern of N-Acetyl-D-glucosamine-¹³C₂,¹⁵N is designed to provide precise information about the fate of its distinct chemical parts. In this isotopologue, the ¹⁵N atom is located in the amino group at the C-2 position of the glucose ring, while the two ¹³C atoms are positioned on the acetyl group attached to this nitrogen.

This clever design allows for the independent tracking of the glucosamine (B1671600) backbone and its N-acetyl group. frontiersin.orgnih.gov When this molecule is metabolized, researchers can determine whether the entire GlcNAc moiety is incorporated into a macromolecule or if the acetyl group is first cleaved and its carbon atoms are shuttled into other pathways, such as fatty acid synthesis via acetyl-CoA. nih.gov

For example, in studies of O-GlcNAcylation, detecting both the ¹⁵N and ¹³C₂ labels on a modified protein confirms that the intact N-Acetyl-D-glucosamine unit was transferred. nih.gov Conversely, detecting only the ¹⁵N label would suggest that the cell synthesized UDP-GlcNAc using the labeled glucosamine core but with an unlabeled acetyl group from the cellular acetyl-CoA pool. This level of specificity is invaluable for accurately mapping the intricate flow of metabolites through the cell.

Data Tables

Table 1: Properties of N-Acetyl-D-glucosamine

PropertyValue
Chemical Formula C₈H₁₅NO₆
Molar Mass 221.21 g/mol
Appearance White powder
Key Biological Role Precursor for glycans, component of chitin and peptidoglycan
Primary Metabolic Pathway Hexosamine Biosynthetic Pathway (HBP)

Data sourced from multiple references. wikipedia.orgnih.gov

Table 2: Isotopes Used in Metabolic Labeling

IsotopeNatural Abundance (%)Use in Labeling
¹²C ~98.9%Unlabeled carbon
¹³C ~1.1%Stable isotope tracer for carbon backbones
¹⁴N ~99.6%Unlabeled nitrogen
¹⁵N ~0.4%Stable isotope tracer for nitrogen-containing groups (e.g., amines)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO6

Molecular Weight

224.19 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,4+1,9+1

InChI Key

MBLBDJOUHNCFQT-LUDCEGFUSA-N

Isomeric SMILES

[13CH3][13C](=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for N Acetyl D Glucosamine 13c2,15n

Biosynthetic Pathways for Isotopic Incorporation into N-Acetyl-D-glucosamine

Biosynthetic approaches for producing isotopically labeled N-Acetyl-D-glucosamine (GlcNAc) leverage the metabolic machinery of microorganisms. These methods offer an effective means of incorporating stable isotopes into the target molecule.

Precursor Utilization and Isotopic Feedstock Engineering

The foundation of biosynthetic isotopic labeling lies in providing microorganisms with isotopically enriched precursors. researchgate.net For the synthesis of N-Acetyl-D-glucosamine-13C2,15N, this involves the use of feedstocks containing ¹³C and ¹⁵N. A common strategy involves cultivating microorganisms on a medium where the primary carbon and nitrogen sources are replaced with their isotopically labeled counterparts. nih.gov

For instance, genetically engineered strains of Escherichia coli can be utilized. nih.gov These strains are cultured in a medium containing [¹³C]-glucose as the sole carbon source and a ¹⁵N-labeled nitrogen source, such as [¹⁵N]-ammonium salts. The microbial metabolic pathways then naturally incorporate these isotopes into the biosynthesis of GlcNAc. nih.govnih.gov Through a series of enzymatic reactions, the labeled glucose is converted into fructose-6-phosphate (B1210287), which then enters the hexosamine biosynthetic pathway. The incorporation of the ¹⁵N atom occurs during the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, catalyzed by glucosamine-6-phosphate synthase. Subsequent acetylation and other enzymatic steps lead to the formation of N-Acetyl-D-glucosamine containing the desired isotopes.

Microbial and Enzymatic Synthesis Approaches for this compound

Microbial fermentation is a primary method for producing isotopically labeled GlcNAc. nih.gov Various microorganisms, including bacteria and fungi, are capable of synthesizing GlcNAc. google.com By manipulating the culture conditions and providing labeled feedstocks, these microorganisms can be directed to produce this compound. For example, some fungi naturally produce chitin (B13524), a polymer of GlcNAc, which can be harvested and subsequently broken down to yield the labeled monomer. google.com

Enzymatic synthesis offers a more controlled approach. This can involve the use of isolated enzymes or whole-cell biocatalysts to perform specific reaction steps. For instance, chitinases and N-acetylglucosaminidases can be employed to hydrolyze isotopically labeled chitin, releasing labeled GlcNAc. scialert.netchula.ac.th Another enzymatic strategy involves the N-acetylation of glucosamine (B1671600) using an acetyl donor. This can be particularly useful for introducing ¹³C isotopes specifically into the acetyl group of the molecule. nih.gov

Chemical Synthesis Methodologies for this compound

Chemical synthesis provides a high degree of control over the placement of isotopic labels within the N-Acetyl-D-glucosamine molecule, allowing for site-specific labeling.

Strategies for Site-Specific ¹³C and ¹⁵N Labeling

The chemical synthesis of this compound typically starts with a suitable precursor of glucosamine. To introduce the ¹⁵N label, a key step is the amination of a glucose derivative using a ¹⁵N-labeled amine source.

For the incorporation of ¹³C isotopes, a common method is to use a ¹³C-labeled acetylating agent, such as [1,2-¹³C₂]-acetic anhydride. acs.org This allows for the specific placement of two ¹³C atoms within the N-acetyl group. The reaction involves the N-acetylation of a ¹⁵N-labeled glucosamine precursor. nih.gov This multi-step chemical process allows for the precise and high-yield synthesis of this compound. The specific positions of the ¹³C labels are confined to the acetyl group, while the ¹⁵N label is located at the amino position of the glucosamine ring.

Characterization and Purity Assessment of this compound

Following synthesis, it is imperative to verify the chemical identity, purity, and isotopic enrichment of the this compound product.

Isotopic Enrichment Determination

The extent of isotopic labeling is a critical parameter. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the labeled compound, confirming the incorporation of the heavier isotopes. nih.govnih.govrsc.org By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the degree of isotopic enrichment can be calculated. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the isotopic labels within its structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the exact position of the isotopic labels. nih.govmdpi.comnih.gov The presence of ¹³C and ¹⁵N nuclei gives rise to specific signals and coupling patterns in the NMR spectrum that are distinct from the unlabeled compound. nih.govchemicalbook.comresearchgate.net For this compound, ¹³C-NMR will show signals corresponding to the labeled carbon atoms in the acetyl group, while ¹⁵N-NMR will confirm the presence of the nitrogen isotope. nih.gov The integration of these signals can be used to quantify the level of isotopic enrichment. nih.govnih.gov

Table 1: Analytical Techniques for Characterization

Technique Purpose Key Findings
Mass Spectrometry (MS) Determination of molecular weight and isotopic enrichment. Confirms the mass increase corresponding to the incorporated ¹³C and ¹⁵N isotopes. Allows for quantification of enrichment levels. nih.govnih.gov
Tandem MS (MS/MS) Structural confirmation of label positions. Fragmentation patterns confirm the location of isotopes within the molecule. nih.gov
¹³C NMR Spectroscopy Site-specific confirmation of ¹³C labeling. Shows distinct signals for the ¹³C-labeled carbons in the acetyl group. nih.govchemicalbook.com
¹⁵N NMR Spectroscopy Confirmation of ¹⁵N labeling. Provides a signal corresponding to the ¹⁵N atom at the amino position. nih.gov
Proton (¹H) NMR Spectroscopy Overall structural integrity and purity assessment. The proton spectrum provides information about the overall structure and can be used to detect impurities. mdpi.comnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Purity assessment. Used to separate the final product from any unreacted starting materials or byproducts, ensuring high chemical purity. sigmaaldrich.com

Advanced Spectroscopic and Analytical Methodologies for N Acetyl D Glucosamine 13c2,15n

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Acetyl-D-glucosamine-13C2,15N Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the structure and dynamics of isotopically labeled GlcNAc. The presence of ¹³C and ¹⁵N nuclei allows for a suite of advanced NMR experiments that provide unparalleled insights into the molecule's atomic-level characteristics.

¹H NMR Spectroscopy for Amide Proton Analysis and Conformational States

Proton (¹H) NMR spectroscopy is instrumental in analyzing the amide protons of N-Acetyl-D-glucosamine, offering a window into the molecule's conformational states. nih.govnih.gov The N-acetyl group's conformation is defined by two primary torsion angles. One of these angles, θ₂, dictates the amide bond's orientation and allows for cis-trans isomerization. nih.gov This exchange is slow enough at room temperature for separate NMR signals of the cis and trans forms to be observed. nih.gov

Studies have identified the NH protons of the minor amide cis forms of both α- and β-GlcNAc for the first time using ¹H NMR. nih.govnih.gov While the trans conformers represent over 98% of the population at room temperature, the cis forms can be detected as weak cross-peaks in a ¹H,¹⁵N-HSQC spectrum. nih.gov The temperature dependence of the ¹H-NMR spectra, a technique known as VT-NMR, can be used to monitor the chemical shift variations of the acetyl peak, which is influenced by intramolecular hydrogen bonding. nih.govmdpi.com

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation and Isotope Distribution

Carbon-13 (¹³C) NMR spectroscopy, especially when enhanced by isotopic labeling, is crucial for elucidating the carbon skeleton of this compound and confirming the distribution of the ¹³C isotopes. The incorporation of ¹³C provides a distinct signature that facilitates the tracking of the molecule in complex biological systems. The ¹³C chemical shift of isotopically labeled GlcNAc residues typically appears around 81 ppm when part of larger glycan structures, serving as a reliable spectroscopic marker.

The analysis of ¹³C NMR spectra allows for the assignment of each carbon atom in the GlcNAc molecule. For instance, typical chemical shifts for the anomeric carbon (C1) are observed, along with signals for the other carbons in the pyranose ring (C2-C6) and the N-acetyl group. chemicalbook.combmrb.io The presence of ¹³C labeling enhances the signal intensity, making it easier to identify and quantify the molecule. nih.gov

¹⁵N NMR Spectroscopy for Nitrogen Atom Tracing and Amide Bond Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specific technique for tracing the nitrogen atom within the N-acetyl group and characterizing the amide bond. The incorporation of the ¹⁵N isotope is essential for these studies, as the natural abundance of ¹⁵N is very low. This labeling enables the use of experiments like ¹H,¹⁵N-HSQC to observe the nitrogen and its attached proton directly. nih.govacs.org

Research has shown that the ¹⁵N chemical shift can be sensitive to the local chemical environment and conformation. For example, the ¹⁵N chemical shift of the β-cis isomer of GlcNAc was observed to be shifted downfield by 1.4 ppm compared to the β-trans isomer, while the α-isomers showed nearly identical ¹⁵N chemical shifts. nih.gov This sensitivity allows for the differentiation of various conformational states and provides valuable data for understanding the dynamics of the amide bond. nih.govacs.org

Multidimensional NMR Techniques (HSQC, HMBC) for Connectivity and Structural Assignments

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing connectivity and making unambiguous structural assignments in this compound. The isotopic labeling with ¹³C and ¹⁵N significantly enhances the utility of these experiments. nih.gov

The ¹H,¹⁵N-HSQC experiment is particularly powerful for correlating the amide proton with the ¹⁵N atom of the N-acetyl group, allowing for the clear identification of signals from the α and β anomers, as well as their minor cis conformers. nih.gov Similarly, ¹H,¹³C-HSQC experiments correlate protons with their directly attached carbon atoms, aiding in the assignment of the carbohydrate ring and acetyl group signals. bmrb.io HMBC experiments provide information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the complete molecular structure by connecting different functional groups.

J-Coupling Analysis for Conformational Insights of the N-Acetyl Group

The analysis of scalar or J-couplings provides detailed conformational insights into the N-acetyl group of N-Acetyl-D-glucosamine. The use of uniformly ¹³C,¹⁵N-labeled GlcNAc has enabled the measurement of multiple vicinal J-coupling constants within the N-acetyl group that are sensitive to the torsion angles defining its conformation. nih.govacs.org

Specifically, eight different three-bond J-couplings have been measured, including one ³JHH, three ³JCC, and four ³JCH coupling constants. nih.gov Six of these are sensitive to the θ₁ (H2-C2-N-H) torsion angle, while two are sensitive to the θ₂ (C2-N-C1'-C2') angle, which defines the amide cis/trans conformation. nih.govacs.org By analyzing these J-couplings, it has been determined that the orientation between H2 and the amide proton (NH) is predominantly in an anti conformation for both cis and trans amide forms. nih.gov This detailed analysis provides a more confident assignment of the side-chain conformation, which is critical for understanding its role in biological recognition processes. acs.orgnd.edu

Mass Spectrometry (MS) Techniques for Isotopic Profiling and Metabolomics

Mass spectrometry (MS) is a vital analytical technique for the isotopic profiling of this compound and its application in metabolomics studies. The incorporation of stable isotopes creates a distinct mass shift, allowing for the precise tracking and quantification of the labeled compound in complex biological samples. medchemexpress.commedchemexpress.com

This isotopic labeling strategy is instrumental in metabolic flux analysis, where the flow of GlcNAc through various biochemical pathways can be monitored. medchemexpress.com By tracing the labeled atoms, researchers can gain insights into the synthesis of glycoproteins and other glycoconjugates. nih.gov High-resolution mass spectrometry can further be used to determine the percent incorporation of ¹⁵N and ¹³C labels and identify any metabolic scrambling effects. nih.gov Tandem mass spectrometry (MS/MS) can then confirm the location of the heavy isotope labels within the molecule and its metabolic products. nih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, offering the mass accuracy and resolving power required to distinguish the labeled compound from its naturally abundant (light) counterpart and other isotopologues. Instruments like the Orbitrap and Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) provide the necessary capabilities to resolve the distinct isotopic signature created by the incorporation of ¹³C and ¹⁵N isotopes. sigmaaldrich.com

The introduction of two ¹³C atoms and one ¹⁵N atom results in a nominal mass increase of 3 Daltons compared to the unlabeled N-Acetyl-D-glucosamine. HRMS can measure this mass shift with high precision, confirming the successful incorporation of the labels. Furthermore, ultrahigh mass resolution can resolve the isotopic fine structure, which allows for the unequivocal assignment of ¹⁵N and ¹³C contributions, removing potential ambiguity in complex biological samples. nih.gov The analysis of the full isotopic pattern, including the M+1, M+2, and M+3 peaks, allows for the precise quantification of the degree of isotopic enrichment in a given sample.

Table 1: Theoretical Mass Comparison of Unlabeled and Labeled N-Acetyl-D-glucosamine

CompoundMolecular FormulaMonoisotopic Mass (Da)
N-Acetyl-D-glucosamineC₈H₁₅NO₆221.0899
N-Acetyl-D-glucosamine-¹³C₂,¹⁵NC₆¹³C₂H₁₅¹⁵NO₆224.0940

Note: The table presents the exact monoisotopic masses, which are crucial for HRMS analysis.

Quantitative Mass Isotopomer Distribution Analysis (MIDA)

Quantitative Mass Isotopomer Distribution Analysis (MIDA) is a powerful analytical approach that uses the isotopic patterns of a polymer or metabolite to determine the isotopic enrichment of its biosynthetic precursor pool. nih.gov When this compound is used as a tracer, MIDA can be applied to its downstream metabolic products, such as UDP-N-acetylglucosamine or the glycan chains of glycoproteins, to quantify their synthesis and turnover rates. sigmaaldrich.comnih.gov

The core principle of MIDA involves administering the stable isotope-labeled precursor and then measuring the relative abundances of the different mass isotopomers (e.g., M+0, M+1, M+2, etc.) in the product molecule using mass spectrometry. nih.gov By comparing the observed isotopomer distribution to statistical distributions predicted by the binomial or multinomial expansion, researchers can calculate the enrichment of the direct precursor subunit that was used for the synthesis of new polymers. nih.gov This technique is particularly valuable because it allows for the determination of metabolic fluxes in vivo without needing to directly isolate and measure the isotopic enrichment of the intracellular precursor pool, which is often technically challenging. nih.govscirp.org The dual labeling in this compound provides the advantage of simultaneously tracing carbon and nitrogen flux through interconnected metabolic networks. worktribe.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Separation and Detection

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and specific method for the separation, detection, and quantification of this compound and its metabolites from complex biological matrices. nih.govmedchemexpress.com This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

For the analysis of polar compounds like N-Acetyl-D-glucosamine, various LC strategies can be employed. Hydrophilic interaction liquid chromatography (HILIC) is often effective. Alternatively, specialized columns are used for carbohydrate analysis. nih.gov For instance, a Hypersil Silica column has been successfully used for the chromatographic separation of N-acetylglucosamine in plasma samples. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer.

Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is frequently used in multiple reaction monitoring (MRM) mode for enhanced selectivity and quantitative accuracy. nih.gov In this mode, a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. For this compound, specific mass transitions can be established that differentiate it from the unlabeled form, enabling its use as an internal standard for the accurate quantification of the endogenous compound. medchemexpress.comnih.gov

Table 2: Example LC-MS Parameters for N-Acetylglucosamine Analysis

ParameterSpecificationSource
Column Hypersil Silica (150mm x 2mm, 5µm) nih.govresearchgate.net
Mobile Phase Acetonitrile/Water mixture nih.gov
Ionization Negative Mode ESI nih.govresearchgate.net
Detection Tandem MS (MRM Mode) nih.gov
Mass Transition (Unlabeled) m/z 220.3 → 118.9 nih.gov
Mass Transition (¹³C₆-labeled IS) m/z 226.4 → 123.2 nih.gov

Note: This table provides an example based on published methods for N-acetylglucosamine. Specific transitions for N-Acetyl-D-glucosamine-¹³C₂,¹⁵N would be determined based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) represents another robust platform for the analysis of N-Acetyl-D-glucosamine. nih.govmedchemexpress.com Due to the low volatility of sugars, a crucial sample preparation step of derivatization is required to convert N-Acetyl-D-glucosamine into a more volatile and thermally stable compound suitable for GC analysis. nih.gov A common and effective derivatization procedure involves a two-step process: alkoximation followed by trimethylsilylation. nih.gov This process can, however, result in the formation of multiple derivative products, which necessitates high-efficiency chromatographic separation to resolve these isomers. nih.gov

The high separation efficiency of capillary GC columns is essential for separating N-acetylglucosamine from its stereoisomers, such as N-acetylgalactosamine and N-acetylmannosamine, which have identical masses and similar fragmentation patterns. nih.gov Following separation, the derivatized analyte is ionized, typically by electron ionization (EI), which generates reproducible fragmentation patterns that are useful for structural confirmation and quantification. nih.gov

For quantitative studies, GC-MS can be operated in selected ion monitoring (SIM) mode for increased sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification. nih.govmedchemexpress.com It co-elutes with the unlabeled analyte and experiences similar effects during derivatization and analysis, thus correcting for variations in sample preparation and instrument response. nih.gov Both tandem (GC-MS/MS) and high-resolution time-of-flight (GC-TOFMS) mass spectrometers have been shown to provide excellent sensitivity and accuracy for the quantification of N-acetylglucosamine derivatives, with detection limits in the low femtomole range. nih.gov

Integration of NMR and MS for Comprehensive Isotopic Tracing and Structural Analysis

When this compound is metabolized, the ¹³C and ¹⁵N labels can be incorporated into various downstream products. MS can sensitively track the time course of ¹³C and ¹⁵N incorporation into these metabolites, providing quantitative data on metabolic flux. sigmaaldrich.com For example, high-resolution MS can profile the isotopologue distribution of UDP-N-acetylglucosamine synthesized from the labeled precursor. sigmaaldrich.com

By combining the quantitative isotopologue data from MS with the positional isotopomer information from NMR, researchers can construct highly detailed and accurate models of metabolic pathways, de-convoluting complex networks and gaining deeper insights into cellular regulation. sigmaaldrich.com

Applications of N Acetyl D Glucosamine 13c2,15n in Metabolic Research

Metabolic Flux Analysis (MFA) with N-Acetyl-D-glucosamine-13C2,15N

Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of metabolic reactions in a living cell at a specific point in time. youtube.com The use of stable isotope tracers like this compound is central to MFA, as tracking the incorporation of these heavy isotopes into downstream metabolites allows researchers to infer the activity of various metabolic pathways. youtube.comnih.gov

Elucidating Hexosamine Biosynthesis Pathway Dynamics

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that branches off from glycolysis to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation. frontiersin.orgnih.govresearchgate.net this compound can be used to directly probe the dynamics of this pathway. When introduced to cells, it can enter the HBP and its labeled atoms can be traced into the final product, UDP-GlcNAc, and subsequently into glycoproteins. frontiersin.orgnih.gov This allows for the direct measurement of HBP flux and provides insights into how factors like nutrient availability and cellular stress impact this pathway. nih.govnih.gov

For instance, studies have utilized labeled glucosamine (B1671600) to demonstrate concentration-dependent increases in UDP-GlcNAc levels, providing a method to assess HBP flux. nih.gov This approach helps in understanding the regulation of protein O-GlcNAcylation, a post-translational modification with significant roles in cellular signaling and disease. nih.govnih.gov

Tracing Carbon and Nitrogen Fluxes in Intermediary Metabolism

The dual-labeling of this compound is particularly advantageous for tracing the interconnectedness of carbon and nitrogen metabolism. nih.gov After entering the cell and being metabolized, the ¹³C and ¹⁵N atoms can be tracked as they are incorporated into a wide array of central metabolites, including amino acids and nucleotides. nih.govnih.gov

This simultaneous tracking provides a more comprehensive picture of metabolic fluxes compared to single-isotope experiments. nih.gov For example, it can reveal how the carbon skeleton and the amino group of N-Acetyl-D-glucosamine are partitioned between different biosynthetic pathways. nih.gov This is critical for understanding how cells coordinate the metabolism of these two essential elements under various physiological and pathological conditions. nih.govnih.gov

Non-Steady-State Isotope Tracing and Kinetic Modeling

While traditional MFA often assumes a metabolic steady state, many biological processes are dynamic. Non-steady-state isotope tracing, also known as kinetic flux profiling, allows for the measurement of metabolic fluxes as they change over time. researchgate.netarxiv.org this compound is a valuable tool for such studies. By introducing a pulse of the labeled compound and monitoring the time-dependent changes in the isotopic enrichment of various metabolites, researchers can develop kinetic models of metabolic pathways. researchgate.netosti.govnih.gov

These models provide a more dynamic and detailed understanding of metabolic regulation, identifying rate-limiting steps and predicting how the system will respond to perturbations. osti.govnih.gov This approach is crucial for a deeper understanding of cellular responses to stimuli and for identifying potential targets for therapeutic intervention. osti.gov

Investigating Substrate Utilization and Nutrient Cycling

Understanding how cells take up and utilize different nutrients is fundamental to metabolic research. This compound provides a direct means to investigate the pathways of its own uptake and its subsequent contribution to the broader metabolic network.

Pathways of Glucosamine and N-Acetyl-D-glucosamine Uptake

While glucosamine can enter the HBP after being phosphorylated by hexokinase, the uptake of N-acetyl-D-glucosamine itself is generally less efficient in many cell types due to the lack of specific transporters. nih.gov Labeled N-Acetyl-D-glucosamine can be used to quantify the efficiency of its uptake and subsequent metabolism. nih.govnih.gov Studies have shown that once inside the cell, it can be salvaged into the HBP, contributing to the cellular pool of UDP-GlcNAc. frontiersin.orgnih.gov Investigating the fate of the ¹³C and ¹⁵N labels from this compound can help elucidate the specific transport and enzymatic steps involved in its assimilation. medchemexpress.comfrontiersin.org

Contribution to Central Carbon and Nitrogen Metabolism

Once metabolized, the labeled carbon and nitrogen atoms from this compound can be integrated into the central metabolic pathways of the cell. nih.gov The ¹³C atoms can enter glycolysis and the tricarboxylic acid (TCA) cycle, contributing to energy production and the biosynthesis of various precursors. nih.gov The ¹⁵N atom can be transferred to other molecules through transamination reactions, participating in amino acid and nucleotide synthesis. nih.govnih.gov

Assessment of Metabolic Reprogramming in Cellular Models

The study of metabolic reprogramming, a hallmark of various diseases including cancer, necessitates sophisticated tools to dissect the complex network of cellular biochemical reactions. medchemexpress.com Stable isotope tracing has emerged as a powerful technique to follow the metabolic fate of specific atoms through intricate pathways, providing quantitative insights into the biosynthetic network. nih.gov Within this context, this compound serves as a specialized probe for investigating the hexosamine biosynthesis pathway (HBP) and its associated salvage mechanisms, which are critical for understanding cellular nutrient sensing and protein glycosylation. nih.govfrontiersin.org

Cells can synthesize the crucial metabolite uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) through two primary routes: the de novo hexosamine biosynthesis pathway (HBP) or a salvage pathway. nih.gov The de novo HBP utilizes glucose and glutamine as primary substrates, integrating inputs from glucose, amino acid, lipid, and nucleotide metabolism. nih.govreactome.org In parallel, the salvage pathway recycles N-acetyl-D-glucosamine (GlcNAc) from the environment or from the breakdown of cellular glycoconjugates. frontiersin.orgresearchgate.net This pathway is initiated by the enzyme N-acetylglucosamine kinase (NAGK), which phosphorylates GlcNAc to N-acetylglucosamine-6-phosphate, an intermediate that then enters the latter part of the HBP to form UDP-GlcNAc. nih.govnih.gov

The ability to distinguish between these two pathways is crucial for understanding how cells adapt their metabolism. For instance, some cancer cells exhibit heightened activity of the HBP. proceedings.science By introducing N-Acetyl-D-glucosamine labeled with stable isotopes of both carbon (¹³C) and nitrogen (¹⁵N), researchers can specifically trace the flux of exogenous GlcNAc through the salvage pathway. nih.gov When N-Acetyl-D-glucosamine-¹³C₂,¹⁵N is supplied to cells in culture, the heavy isotopes act as a tag that can be tracked using advanced analytical techniques like mass spectrometry. nih.govresearchgate.net

The mass shift caused by the ¹³C and ¹⁵N atoms allows for the precise identification and quantification of metabolites derived from the salvage pathway versus those produced de novo from unlabeled glucose and glutamine. For example, UDP-GlcNAc synthesized via the salvage pathway from N-Acetyl-D-glucosamine-¹³C₂,¹⁵N will be heavier than UDP-GlcNAc synthesized de novo. By measuring the relative abundance of these different isotopic forms (isotopologues) over time, a quantitative measure of the flux through the salvage pathway can be determined. nih.gov This provides detailed findings on how different cellular models, such as various cancer cell lines, reprogram their nutrient utilization strategies. It allows researchers to assess the relative importance of the salvage pathway versus de novo synthesis in maintaining the cellular pool of UDP-GlcNAc, which is essential for the post-translational modification of proteins (O-GlcNAcylation) that regulates numerous cellular processes. nih.gov

Research Findings

Studies using labeled substrates provide critical data on pathway dynamics. For instance, experiments with labeled GlcNAc in IL-3-dependent cells have shown that while glucose carbon readily enters glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, the carbon from GlcNAc is almost exclusively channeled into the hexosamine pathway. nih.gov This specificity makes labeled GlcNAc an excellent tracer for its dedicated metabolic route.

In a hypothetical study comparing a normal cell line to a cancer cell line, one might use N-Acetyl-D-glucosamine-¹³C₂,¹⁵N to probe the reliance on the salvage pathway. The expected findings could be summarized in a data table format, illustrating the differential metabolic programming.

Table 1: Isotope Enrichment in UDP-GlcNAc after Incubation with Labeled Substrates This table presents hypothetical data from a stable isotope tracing experiment. Cells were incubated for 24 hours with media containing either [U-¹³C]-glucose (to trace the de novo pathway) or N-Acetyl-D-glucosamine-¹³C₂,¹⁵N (to trace the salvage pathway). The percentage of UDP-GlcNAc molecules containing the isotopic label is shown.

Cell LineLabeled Substrate% Labeled UDP-GlcNAcInferred Pathway Activity
Normal Epithelial Cells[U-¹³C]-Glucose85%High De Novo Synthesis
Normal Epithelial CellsN-Acetyl-D-glucosamine-¹³C₂,¹⁵N15%Low Salvage Activity
Cancer Cell Line A[U-¹³C]-Glucose60%Moderate De Novo Synthesis
Cancer Cell Line AN-Acetyl-D-glucosamine-¹³C₂,¹⁵N40%High Salvage Activity
Cancer Cell Line B[U-¹³C]-Glucose90%Very High De Novo Synthesis
Cancer Cell Line BN-Acetyl-D-glucosamine-¹³C₂,¹⁵N10%Low Salvage Activity

The data in Table 1 illustrates how this technique can reveal distinct metabolic phenotypes. Normal cells primarily rely on de novo synthesis from glucose. Cancer Cell Line A, however, shows a significant metabolic reprogramming, demonstrating a much higher capacity to utilize the salvage pathway. This could indicate an adaptation to a nutrient-poor tumor microenvironment where scavenging nutrients is advantageous. Conversely, Cancer Cell Line B displays an even greater upregulation of the de novo pathway compared to normal cells, suggesting a different mode of metabolic adaptation.

By analyzing the isotopologue distribution in key metabolites, researchers can construct detailed metabolic flux maps, offering a quantitative snapshot of cellular metabolism and how it is reprogrammed in disease states. nih.govnih.gov

Role of N Acetyl D Glucosamine 13c2,15n in Glycobiology and Complex Carbohydrate Biosynthesis

Probing Glycan Biosynthesis Pathways with N-Acetyl-D-glucosamine-¹³C₂,¹⁵N

Stable isotope tracing using labeled precursors like N-Acetyl-D-glucosamine-¹³C₂,¹⁵N is a powerful technique for elucidating the fate of individual atoms as they move through metabolic networks. nih.gov This approach offers quantitative insights into the biosynthesis of complex carbohydrates.

Uridine (B1682114) diphosphate (B83284) N-acetyl-D-glucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide that serves as a fundamental building block for numerous complex carbohydrates. nih.govgenome.jp The biosynthesis of UDP-GlcNAc is a complex process involving multiple enzymatic steps. By supplying cells with N-Acetyl-D-glucosamine-¹³C₂,¹⁵N, researchers can trace its conversion into UDP-GlcNAc.

Using techniques like Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS), scientists can monitor the time-dependent incorporation of the ¹³C and ¹⁵N isotopes into the UDP-GlcNAc pool. nih.gov This allows for the detailed modeling of metabolic flux through the different biosynthetic routes leading to UDP-GlcNAc formation. nih.gov Such studies have been conducted in various cell types, including human prostate cancer cells, to understand how the metabolism of this key precursor is regulated. nih.gov

N-glycans and O-glycans are chains of sugar molecules attached to proteins, playing crucial roles in protein folding, stability, and function. amerigoscientific.com N-Acetyl-D-glucosamine is a key component of these glycan structures. By using N-Acetyl-D-glucosamine-¹³C₂,¹⁵N in cell culture, researchers can track its incorporation into newly synthesized glycoproteins.

Mass spectrometry can then be used to identify and quantify the labeled GlcNAc within the N- and O-glycans of specific proteins. This provides a direct method to study the dynamics of protein glycosylation and how it is affected by various physiological or pathological conditions.

Hyaluronan (HA) is a large glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.gov It is a major component of the extracellular matrix and is involved in processes such as cell proliferation and migration. nih.gov The biosynthesis of hyaluronan is carried out by a family of enzymes called hyaluronan synthases (HAS), which use UDP-GlcNAc and UDP-glucuronic acid as substrates. nih.gov

Supplying cells, such as human dermal fibroblasts, with N-Acetyl-D-glucosamine has been shown to increase the production of hyaluronan. nih.gov The use of N-Acetyl-D-glucosamine-¹³C₂,¹⁵N allows for detailed studies of hyaluronan biosynthesis and turnover. By analyzing the incorporation of the stable isotopes into the hyaluronan polymer, researchers can quantify the rate of its synthesis and gain insights into the regulation of the HAS enzymes.

Investigating O-GlcNAcylation and its Regulatory Mechanisms

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetyl-D-glucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govnih.gov This modification acts as a nutrient sensor and plays a regulatory role in a vast array of cellular processes, including signaling and transcription. youtube.com

The use of N-Acetyl-D-glucosamine-¹³C₂,¹⁵N is a valuable tool for studying the dynamics of O-GlcNAcylation. By labeling the pool of UDP-GlcNAc, the substrate for O-GlcNAc transferase (OGT), researchers can monitor the addition of O-GlcNAc to specific proteins. This allows for the identification of O-GlcNAcylated proteins and the specific sites of modification. nih.gov Furthermore, it enables the study of the interplay between O-GlcNAcylation and other post-translational modifications, such as phosphorylation, and how this "crosstalk" regulates protein function. youtube.com

Studies on Chitin (B13524) and Peptidoglycan Synthesis Pathways

N-Acetyl-D-glucosamine is the primary monomeric unit of chitin, a structural polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. mdpi.comnih.gov It is also a key component of peptidoglycan, the major structural element of bacterial cell walls.

The biosynthesis of chitin is a fundamental process for many organisms and is a target for antifungal and insecticidal agents. mdpi.com Chitin synthases are the enzymes responsible for polymerizing N-acetyl-D-glucosamine into long chitin chains. mdpi.com By using N-Acetyl-D-glucosamine-¹³C₂,¹⁵N, researchers can study the kinetics and mechanisms of chitin synthesis in various organisms.

Furthermore, the study of chitin depolymerization by chitinolytic enzymes is important for understanding biological processes and for biotechnological applications, such as the bioconversion of chitin into valuable products like N-acetyl-D-glucosamine and chito-oligosaccharides. mdpi.com Stable isotope-labeled substrates can be used to develop sensitive assays for these enzymes and to study their mechanisms of action.

Peptidoglycan Metabolism Investigations

The bacterial cell wall, a structure essential for survival and shape maintenance, is primarily composed of peptidoglycan, a massive polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides. nih.govnih.gov Understanding the dynamics of peptidoglycan synthesis, remodeling, and turnover is crucial, particularly for the development of new antibiotics. elifesciences.orgnih.gov Stable isotope labeling, which results in the in-situ generation of labeled peptidoglycan components like N-Acetyl-D-glucosamine-13C2,15N, combined with high-resolution mass spectrometry, has emerged as a definitive method for elucidating the intricacies of cell wall metabolism. elifesciences.org

In a key research approach, bacteria such as Escherichia coli are cultured in a minimal medium where the sole carbon and nitrogen sources are [¹³C]glucose and [¹⁵N]NH₄Cl, respectively. biorxiv.org The bacterium's metabolic machinery incorporates these heavy isotopes into the building blocks of peptidoglycan, leading to the synthesis of fully labeled N-Acetyl-D-glucosamine and other components. nih.govbiorxiv.org By analyzing the muropeptides—the enzymatic digestion products of peptidoglycan—researchers can track the incorporation of new material into the existing cell wall.

This technique allows for detailed kinetic studies. For instance, after growing cells in a "heavy" medium, a switch to a "light" medium (containing naturally abundant ¹²C and ¹⁴N) enables the tracking of new, unlabeled peptidoglycan insertion into the old, labeled sacculus. elifesciences.org Mass spectrometry can distinguish between old (fully labeled), new (unlabeled), and hybrid (partially labeled) peptidoglycan fragments. biorxiv.org This has provided profound insights, showing, for example, that new glycan strands are inserted one at a time into the lateral wall of E. coli, while multiple strands may be inserted simultaneously at the division septum. sciety.org

The analysis of the isotopic composition of monomers provides a clear indication of the extent of labeling. The mass difference between the unlabeled and labeled versions of a peptidoglycan monomer, such as the GlcNAc-MurNAc-tripeptide, is used to confirm successful incorporation and quantify metabolic dynamics. nih.govbiorxiv.org

Monomer Analyte Isotopic State Theoretical m/z (z=1) Observed m/z (z=1) Reference
GlcNAc-MurNAc-tripeptideLabeled (¹³C, ¹⁵N)911.473911.473 biorxiv.org
GlcNAc-MurNAc-tetrapeptideUnlabeled (¹²C, ¹⁴N)941.4941.432 nih.gov

This table presents representative mass-to-charge (m/z) values for key peptidoglycan monomers observed in mass spectrometry experiments. The precise mass shift confirms the incorporation of heavy isotopes into the N-Acetyl-D-glucosamine and peptide components, enabling detailed metabolic flux analysis.

Analysis of Glycosidic Linkage Formation and Modification

The function of complex carbohydrates is dictated not only by their monosaccharide composition but also critically by the specific linkages that connect them. Determining these glycosidic linkages is a fundamental challenge in glycobiology. This compound is an invaluable tool for studying the enzymes responsible for forming and modifying these bonds, such as glycosyltransferases.

In a typical experimental setup, a glycosyltransferase is incubated with a donor substrate, such as UDP-N-Acetyl-D-glucosamine, and an acceptor molecule. By substituting the standard donor with its isotopically labeled counterpart, UDP-N-Acetyl-D-glucosamine-13C2,15N, the resulting product will contain the heavy-isotope-tagged GlcNAc moiety. This labeled product can be unambiguously identified by mass spectrometry due to its predictable mass increase compared to the product of a reaction using an unlabeled donor. nih.gov

This strategy is particularly powerful for:

Confirming Enzyme Activity: The detection of a mass-shifted product provides direct evidence of a specific glycosyltransferase's ability to utilize a particular acceptor and form a glycosidic bond.

Characterizing Linkage Isomers: When combined with chromatographic techniques like porous graphitic carbon (PGC) liquid chromatography, labeled standards help in the identification of linkage isomers, which are often difficult to distinguish. acs.org The labeled product can serve as an internal standard that co-elutes with the native product, aiding in peak identification and retention time normalization. acs.org

Tracing Metabolic Pathways: In more complex systems, feeding cells with this compound allows researchers to trace its incorporation into various glycoconjugates, helping to map the formation of specific N-linked or O-linked structures and identify the enzymes involved. nih.gov

The mass shift introduced by the isotopic label provides a clear and quantifiable signal for analysis. For example, the transfer of a single this compound unit to an acceptor molecule results in a mass increase that is easily resolved from the background of unlabeled species.

Compound Isotopic Label Monoisotopic Mass (Da) Mass Shift from Unlabeled (Da)
N-Acetyl-D-glucosamineNone (¹²C, ¹⁴N)221.08990
This compoundTwo ¹³C, one ¹⁵N224.0943+3.0044

This table illustrates the principle of using this compound for linkage analysis. The transfer of the labeled monosaccharide to an acceptor molecule by a glycosyltransferase would result in a product that is heavier by approximately 3.0044 Daltons, providing a distinct signature for detection by mass spectrometry.

Investigative Studies of Cellular and Organismal Metabolism Utilizing N Acetyl D Glucosamine 13c2,15n

Applications in Mammalian Cell Culture Systems

In mammalian cell culture, N-Acetyl-D-glucosamine-13C2,15N is a key tool for dissecting the complexities of nutrient utilization and metabolic reprogramming in both normal and diseased states.

Cell Line-Specific Metabolic Profiling

The metabolism of N-Acetyl-D-glucosamine can vary significantly between different cell types, a phenomenon that can be clearly delineated using its isotopically labeled form. Studies have shown that the uptake and subsequent metabolic fate of this amino sugar are not uniform across all mammalian cells.

For instance, research comparing different human cell lines has revealed distinct metabolic profiles. A study on the uptake of radiolabeled glucosamine (B1671600) ([³H]GlcN) and N-acetylglucosamine ([³H]GlcNAc) highlighted these differences. While human articular chondrocytes actively imported and metabolized glucosamine, their uptake of N-acetylglucosamine was not statistically significant. nih.govnih.gov In contrast, other cell types, such as the human chondrosarcoma cell line SW1353 and human embryonic kidney (HEK) 293 cells, demonstrated the ability to internalize N-acetylglucosamine. nih.gov This cell-type-specific transport of N-acetylglucosamine underscores the importance of using labeled tracers to accurately map metabolic pathways in different cellular contexts. nih.govnih.gov

Comparative Uptake of Labeled N-Acetyl-D-glucosamine in Human Cell Lines

Cell LineCell TypeRelative Uptake of Labeled N-Acetyl-D-glucosamine
Human Articular ChondrocytesNormal CartilageLow / Not Significant
SW1353ChondrosarcomaHigh
HEK 293Embryonic KidneyHigh
BJ FibroblastsNormal SkinActive Transport

This table illustrates the differential uptake of labeled N-acetylglucosamine across various human cell lines, highlighting cell-line-specific metabolic characteristics. Data is synthesized from findings in studies on aminosugar transport. nih.govnih.gov

Response to Environmental Perturbations

This compound is also instrumental in studying how mammalian cells adapt their metabolism in response to environmental stressors. These perturbations can include nutrient deprivation, hypoxia, or exposure to therapeutic agents.

Furthermore, N-acetylglucosamine has been shown to have protective effects against cell death induced by serum and glucose deprivation in PC12 cells, a cell line commonly used as a model for neuronal cells. nih.gov Pretreatment with N-acetylglucosamine was found to significantly reduce apoptosis and the production of reactive oxygen species (ROS) under these stressful conditions. nih.gov The use of this compound in such experiments would allow for a detailed analysis of the metabolic reprogramming that underlies this protective effect.

Metabolic Response to Environmental Stressors

Environmental PerturbationModel SystemObserved Metabolic EffectPotential Application of this compound
HyperoxiaRLE-6TN (alveolar type II cells)Decreased O-GlcNAc levels. nih.govTracing flux through the hexosamine biosynthetic pathway to understand the impact of oxidative stress.
Serum/Glucose DeprivationPC12 cellsReduced apoptosis and ROS production with N-acetylglucosamine pretreatment. nih.govElucidating the metabolic pathways responsible for the neuroprotective effects of N-acetylglucosamine.

This table summarizes the observed metabolic responses to specific environmental perturbations and highlights how this compound can be applied to further investigate these phenomena. nih.govnih.gov

Research in Microbial Systems and Fermentation Processes

In the realm of microbiology, this compound is a valuable probe for exploring the biosynthesis of various metabolites and the dynamic processes of the bacterial cell wall.

Biosynthesis of Labeled Metabolites by Microorganisms

Microorganisms can be harnessed as cellular factories to produce a wide array of valuable compounds. This compound can be used as a labeled precursor to generate isotopically enriched versions of these microbial products, facilitating their study and characterization.

For instance, N-acetylglucosamine is known to influence the production of secondary metabolites in fungi. In cultures of Aspergillus clavatus, the addition of N-acetylglucosamine has been shown to significantly increase the production of the antibiotic pseurotin (B1257602) A. By supplying this compound, researchers can produce labeled pseurotin A, which can then be used in studies to determine its mechanism of action and metabolic fate.

Similarly, in the genus Streptomyces, which is a prolific producer of antibiotics, N-acetylglucosamine metabolism is intricately linked to the regulation of antibiotic production. nih.gov Engineering the metabolic pathways related to N-acetylglucosamine has been shown to enhance the production of the pigmented antibiotic actinorhodin (B73869) in Streptomyces coelicolor. nih.gov The use of this compound in such engineered strains would allow for the direct tracing of the carbon and nitrogen atoms from the precursor into the final antibiotic product, providing a powerful tool for metabolic flux analysis and the optimization of production yields.

Bacterial Cell Wall Component Turnover Studies

The bacterial cell wall is a dynamic structure that is constantly being synthesized and degraded. N-Acetyl-D-glucosamine is a fundamental building block of peptidoglycan, the major component of the bacterial cell wall. nih.gov this compound has proven to be an exceptional tool for studying the kinetics of peptidoglycan turnover.

A notable study utilized heavy isotope labeling with ¹³C and ¹⁵N, coupled with mass spectrometry, to investigate the dynamics of peptidoglycan expansion in Escherichia coli. nih.govelifesciences.org By switching the bacteria from a medium containing fully labeled nutrients to one with unlabeled nutrients, the researchers were able to track the incorporation of new, unlabeled peptidoglycan components and the turnover of the old, labeled components. nih.govelifesciences.org This approach allowed for the precise quantification of the turnover rates of different muropeptides, the building blocks of peptidoglycan. nih.govelifesciences.org

Peptidoglycan Turnover Rates in Escherichia coli

MuropeptideDescriptionTime to 50% Replacement (min)
Disaccharide-tripeptideA key monomeric unit of peptidoglycan~ 85
Disaccharide-tetrapeptideAnother essential monomeric unit~ 42.5

This table presents the differential turnover rates of two major peptidoglycan monomers in Escherichia coli, as determined by heavy isotope labeling and mass spectrometry. The data highlights the dynamic nature of the bacterial cell wall. nih.govelifesciences.org

Plant Biochemistry and Metabolism Studies

In the field of plant science, this compound is emerging as a valuable tool for investigating various aspects of plant biochemistry, from cell wall structure to stress responses and interactions with other organisms.

N-acetylglucosamine is a component of various plant glycoconjugates, including N-linked glycans on proteins, which play crucial roles in plant development and immunity. nih.gov Studies in Arabidopsis thaliana have shown that interfering with the biosynthesis of UDP-N-acetylglucosamine, the activated form of N-acetylglucosamine, can impair protein N-glycosylation and lead to increased sensitivity to salt stress. frontiersin.org The use of this compound in such studies would enable a direct measurement of the flux of this amino sugar into glycoprotein (B1211001) biosynthesis and help to elucidate the metabolic basis of stress tolerance in plants.

Furthermore, N-acetylglucosamine plays a significant role in the communication between plants and rhizosphere microbes. It has been shown to promote the growth of tomato plants by shaping the microbial community in the soil surrounding the roots. nih.gov Specifically, N-acetylglucosamine was found to enrich for bacteria that produce plant growth-promoting compounds, such as the volatile organic compounds acetoin (B143602) and 2,3-butanediol, and the plant hormone indole-3-acetic acid. nih.gov Introducing this compound into this system would allow researchers to trace its uptake and metabolism by specific rhizosphere microorganisms and to understand how it is utilized to synthesize these beneficial compounds.

Finally, N-acetylglucosamine is recognized by plants as a pathogen-associated molecular pattern (PAMP), triggering plant defense responses. nih.gov When plants detect chitin (B13524), a polymer of N-acetylglucosamine that is a major component of fungal cell walls, they activate their immune system. nih.gov By using this compound, researchers can investigate the metabolic fate of this signaling molecule within plant cells upon recognition and how it contributes to the downstream activation of defense pathways.

Role in Plant Organogenesis and Defense Mechanisms

N-Acetyl-D-glucosamine (GlcNAc), the non-labeled parent compound, is recognized for its role in plant organogenesis and defense. nih.gov Although present in smaller quantities than in fungi or insects, GlcNAc is a key component of plant structures like glycosylated proteins and membrane sphingolipids, which are involved in cell-to-cell adhesion. nih.gov

Recent research has shown that GlcNAc can promote the growth of tomato plants. nih.gov This effect is largely mediated by its influence on the rhizosphere microbiome. GlcNAc acts as a signaling molecule that shapes the microbial community in the soil surrounding the plant's roots, stimulating bacteria known to promote plant growth, such as members of the Proteobacteria and Actinobacteria phyla. nih.gov The use of this compound allows for precise tracking of the uptake and distribution of GlcNAc within the plant-microbe system, elucidating how it contributes to enhanced growth and development.

In terms of defense, plants have evolved to recognize chitin, a polymer of GlcNAc that constitutes the cell walls of fungi and the exoskeletons of insects. nih.govmdpi.com This recognition triggers the plant's immune response. nih.gov By using labeled GlcNAc, researchers can study the intricate signaling pathways initiated upon pathogen detection, tracing how the plant metabolizes components of the invading organism to mount a defense.

Primary Metabolism Contributions in Plants

While much of the focus is on its signaling roles, N-Acetyl-D-glucosamine also contributes to the primary metabolism of plants. As a derivative of glucose, it can be catabolized to generate energy or used as a building block for the biosynthesis of other cellular metabolites. nih.gov GlcNAc is a fundamental component of N-glycans, which are crucial for the proper function and structure of many plant proteins. nih.gov The stable isotopes in this compound enable metabolic flux analysis, providing quantitative insights into how plants allocate this amino sugar between anabolic pathways, such as protein glycosylation, and catabolic pathways for energy production. medchemexpress.com This helps to create a comprehensive picture of the metabolic grid and how it responds to various developmental or environmental cues.

Enzymatic Mechanisms and Kinetic Analysis using this compound

The labeled compound is invaluable for studying the enzymes that metabolize GlcNAc. The isotopic labels provide a clear signal for tracking the substrate's conversion to product, facilitating detailed kinetic and mechanistic investigations.

Enzyme Activity and Substrate Specificity Studies

Kinetic studies using N-Acetyl-D-glucosamine and its labeled forms have been crucial for characterizing enzymes like N-acetyl-D-glucosamine kinase. This enzyme catalyzes the phosphorylation of GlcNAc. Studies on the kinase from rat liver and kidney have determined its affinity for various substrates, revealing a much higher affinity for GlcNAc compared to other sugars like N-acetyl-D-mannosamine or D-glucose. nih.govnih.gov

The specificity of chitinolytic enzymes, which break down chitin into GlcNAc, has also been explored. For example, crude enzyme preparations from Aspergillus sp. show different hydrolytic susceptibility towards various forms of chitin, with milled α-chitin being a poorer substrate than colloidal or β-chitin forms. chula.ac.thresearchgate.net Similarly, β-N-acetylglucosaminidase (GlcNAcase) from metagenomic sources shows significantly higher activity towards the monomer pNP-GlcNAc and the dimer pNP-(GlcNAc)₂ compared to larger chitin oligomers, indicating its role in the final steps of chitin degradation. mdpi.com Deacetylases, another class of enzymes, show specificity for the non-reducing end of sugar substrates, with a primary affinity for N,N-diacetylchitobiose but retaining some activity towards the monomeric GlcNAc. mdpi.com

The use of this compound in these assays allows for unambiguous measurement of product formation, free from interference from other compounds in the reaction mixture.

Table 1: Apparent Michaelis Constants (Km) for N-acetyl-D-glucosamine Kinase from Rat Tissues

SubstrateTissueApparent Km (mM)
N-acetyl-D-glucosamineLiver0.06
N-acetyl-D-glucosamineKidney0.04
N-acetyl-D-mannosamineLiver0.95
N-acetyl-D-mannosamineKidney1.0
D-glucoseLiver600
D-glucoseKidney410

Data sourced from references nih.govnih.gov. This table illustrates the high specificity of the kinase for N-acetyl-D-glucosamine.

Conformational Changes in Enzyme-Substrate Interactions

Understanding how an enzyme and its substrate interact requires knowledge of their three-dimensional structures and flexibility. N-Acetyl-D-glucosamine is not a perfectly rigid molecule. nih.gov Advanced simulations have shown that in an aqueous solution, the dominant ⁴C₁ chair conformation of GlcNAc is in a dynamic equilibrium, undergoing transitions to other puckered forms on a microsecond timescale. nih.gov This inherent flexibility is critical for its ability to fit into the active sites of various enzymes.

When the substrate, such as the related compound D-glucosamine 6-phosphate, binds to its enzyme, like glucosamine 6-phosphate deaminase, significant conformational changes occur in both the substrate and key amino acid residues within the enzyme's active site. researchgate.net These changes are essential for catalysis and the subsequent release of the product. The isotopic labels in this compound are particularly useful in NMR-based structural studies, such as saturation transfer difference (STD) NMR, which can map the binding epitope and reveal which parts of the substrate are in close contact with the enzyme, providing experimental validation for the conformational changes predicted by simulations.

Future Directions and Emerging Research Avenues for N Acetyl D Glucosamine 13c2,15n

Advancements in High-Throughput Isotope Tracing Methodologies

Stable isotope tracing is a powerful technique for tracking the movement of atoms through metabolic pathways. nih.govnih.gov The development of high-throughput methodologies is crucial for analyzing the large number of samples generated in modern metabolomics studies. Techniques like Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) offer high-resolution analysis of isotopologues, which are molecules that differ only in their isotopic composition. nih.gov FT-ICR-MS is particularly well-suited for this type of analysis because it requires no chemical derivatization, provides highly accurate relative intensities of different isotopologues, and has a high throughput. nih.gov These advancements allow for more rapid and comprehensive analysis of how cells utilize N-Acetyl-D-glucosamine-13C2,15N, providing a clearer picture of metabolic fluxes.

A key area of development is improving the ability to deconvolute complex mass isotopologue data. For a molecule like UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which is synthesized from multiple metabolic precursors, the observed isotopologues are a mixture of different positional isotopomers. nih.gov Novel computational algorithms are being developed to break down these complex data sets and map the 13C distribution within the different subunits of the molecule. nih.govnih.gov

Multi-Omics Integration with Isotopic Labeling Data

For instance, by correlating the metabolic fate of this compound with changes in gene and protein expression, researchers can identify key regulatory points in metabolic pathways. This integrated approach is essential for understanding complex diseases where metabolic dysregulation is a key feature.

Development of New Computational Models for Complex Metabolic Networks

The vast amount of data generated from high-throughput isotope tracing and multi-omics studies necessitates the development of sophisticated computational models. nih.gov These models are essential for interpreting the complex interplay of metabolic reactions and for predicting how perturbations, such as disease or drug treatment, will affect the entire network. nih.gov

One approach is the use of simulated annealing and genetic algorithms to find optimal solutions to the complex systems of equations that describe isotopologue distributions. nih.govnih.gov These computational methods can help to reveal the relative fluxes through different biosynthetic pathways, providing insights into the regulation of metabolites like UDP-GlcNAc. nih.gov The development of such tools is critical for making sense of the large datasets generated in modern metabolic research. nih.gov

Expanding Applications to Diverse Biological Systems and Pathological Contexts

The applications of this compound are expanding to a wide range of biological systems and disease models. Initially used to study basic cellular metabolism, this tracer is now being applied to investigate the role of the hexosamine biosynthetic pathway in various pathological contexts.

For example, UDP-GlcNAc is a critical building block for protein glycosylation, a process that is often altered in diseases like cancer and diabetes. nih.govnih.gov By tracing the incorporation of this compound into UDP-GlcNAc and other glycoconjugates, researchers can gain a better understanding of how metabolic changes contribute to these conditions. This knowledge can aid in the identification of new therapeutic targets and the development of novel treatment strategies.

Furthermore, N-acetyl-D-glucosamine and its derivatives are components of various biomacromolecules, including glycoproteins, proteoglycans, and glycosaminoglycans, which are essential for the structure and function of tissues like cartilage. nih.govnih.gov Isotope tracing with this compound can be used to study the synthesis and degradation of these molecules in conditions like osteoarthritis. nih.gov

The versatility of this compound as a metabolic tracer, combined with ongoing advancements in analytical and computational methods, ensures its continued importance in elucidating the complexities of cellular metabolism in health and disease.

Q & A

How can researchers verify the isotopic enrichment and purity of N-Acetyl-D-glucosamine-¹³C₂,¹⁵N in synthetic preparations?

Level: Basic
Answer:
Isotopic enrichment is typically validated using high-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS). For dual-labeled compounds like ¹³C₂,¹⁵N-N-Acetyl-D-glucosamine, LC-MS with selected ion monitoring (SIM) can quantify isotopic abundance by comparing peak intensities of labeled vs. unlabeled ions. For example, isotopic purity ≥98 atom % ¹⁵N and 95% chemical purity (CP) can be confirmed via calibration curves using certified reference standards . Additionally, nuclear magnetic resonance (NMR) spectroscopy can detect ¹³C–¹⁵N couplings to verify positional labeling accuracy .

What experimental strategies mitigate matrix effects during δ¹⁵N analysis of isotopically labeled compounds in complex biological samples?

Level: Advanced
Answer:
Matrix effects in δ¹⁵N analysis, particularly in aqueous or biological matrices, can be minimized using online chromatographic separation (e.g., porous graphitic carbon columns) coupled with isotope ratio mass spectrometry (LC-IRMS). Pre-column derivatization or solid-phase extraction (SPE) may also reduce interference. For instance, highlights the use of polyporous graphite carbon (PGC) columns to isolate nitrate/nitrite species before LC-IRMS analysis, achieving δ¹⁵N precision <1.4‰. Regular system calibration and copper reactor maintenance are critical to sustain sensitivity and avoid signal drift .

How do ¹³C–¹⁵N spin-spin coupling constants (SSCCs) aid in structural elucidation of labeled N-Acetyl-D-glucosamine derivatives?

Level: Advanced
Answer:
Direct ¹³C–¹⁵N SSCCs observed via heteronuclear NMR provide insights into bond connectivity and stereochemistry. For example, in thiadiazole-to-triazole rearrangements, ¹³C–¹⁵N couplings (e.g., 1–2JCN) confirm bond formation pathways and intermediate structures. In labeled N-Acetyl-D-glucosamine, these couplings can resolve ambiguities in glycosidic bond configurations or acetylation sites. and demonstrate that SSCCs ≥2 Hz are diagnostic for specific nitrogen-carbon linkages, enabling precise structural assignments .

What are the key considerations for designing ¹⁵N tracer studies to investigate metabolic pathways involving N-Acetyl-D-glucosamine?

Level: Basic
Answer:
Key factors include:

  • Tracer dosage : Ensure isotopic enrichment is sufficient for detection but avoids metabolic perturbation (e.g., 10–50 mg/L in aqueous systems) .
  • Sampling optimization : Stratified random sampling of biological matrices (e.g., tissues, excreta) improves statistical power while minimizing labor .
  • Data normalization : Correct for natural abundance ¹⁵N (0.366%) using baseline controls.
  • Analytical validation : Cross-validate results with complementary techniques (e.g., GC-MS for amino sugar quantification) .

How can researchers resolve discrepancies in δ¹⁵N measurements between expected and observed values in environmental tracer studies?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Isotopic fractionation : Microbial processing or abiotic reactions (e.g., denitrification) may alter δ¹⁵N signatures. Use kinetic isotope effect (KIE) models to adjust for fractionation .
  • Contaminant interference : Co-eluting compounds in LC-IRMS can skew results. Implement tandem mass spectrometry (MS/MS) or high-resolution filters to isolate target ions .
  • Systematic errors : Regular calibration with NIST-traceable standards (e.g., IAEA-NO-3) and blank injections ensures instrument stability .

What methodologies enable the synthesis of fluorinated analogs of N-Acetyl-D-glucosamine for comparative biochemical studies?

Level: Advanced
Answer:
Fluorination strategies include:

  • Electrophilic fluorination : Using Selectfluor® or N-fluoropyridinium salts to substitute hydroxyl groups.
  • Nucleophilic displacement : Replace leaving groups (e.g., tosylates) with fluoride ions under anhydrous conditions .
  • Post-synthetic modification : Enzymatic or chemical acetylation after fluorinated glucosamine synthesis.
    Characterization via ¹⁹F NMR and X-ray crystallography confirms regioselectivity and stereochemical integrity .

How can natural ¹⁵N abundance studies inform the ecological role of N-Acetyl-D-glucosamine in soil microbial communities?

Level: Basic
Answer:
Natural abundance δ¹⁵N measurements coupled with compound-specific isotope analysis (CSIA) can track microbial chitin degradation. For example, isotopic enrichment in soil extracts (vs. bulk δ¹⁵N) indicates preferential utilization of labeled N-Acetyl-D-glucosamine by chitinolytic bacteria. Sampling at multiple depths and timepoints enhances spatial-temporal resolution .

What statistical approaches improve the interpretation of ¹⁵N tracer recovery data in complex ecosystems?

Level: Advanced
Answer:

  • Bayesian mixing models : Quantify proportional contributions of labeled vs. unlabeled nitrogen pools .
  • ANOVA with post-hoc tests : Identify significant differences in tracer uptake across experimental groups.
  • Error propagation analysis : Account for uncertainties in isotopic measurements and dilution effects .
    recommends bootstrapping to estimate confidence intervals for tracer recovery rates, ensuring robust ecological inferences.

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